3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid
Overview
Description
3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Synthesis
Electrochemical hydrogenation can be utilized for the synthesis of 3-(methoxyphenyl)propanoic acids, including compounds similar to 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid. This method produces the corresponding propanoic acids almost quantitatively, offering an efficient synthesis route (Korotaeva et al., 2011).
Food Contact Material Safety
3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], a compound structurally similar to this compound, has been evaluated for safety in food contact materials. It's considered safe under specific conditions, such as in the polymerization of fluoropolymers at high temperatures (Andon et al., 2011).
Phytotoxicity and Mutagenicity Evaluation
Cinnamic acid derivatives, which are structurally related to this compound, have been evaluated for phytotoxic and mutagenic effects. These studies provide insights into the environmental impact and safety of similar compounds (Jităreanu et al., 2013).
Analytical Applications in Metal Detection
3-(4-Methoxyphenyl)-2-mercaptopropenoic acid, a compound related to this compound, has been used in the spectrophotometric determination of nickel in various materials. This highlights the potential analytical applications of similar compounds in detecting metal ions (Izquierdo & Carrasco, 1984).
Renewable Building Block in Polymer Synthesis
Phloretic acid, similar to this compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating the potential of similar compounds in materials science (Trejo-Machin et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(2,6-difluoro-4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJVIDYBEXLDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.